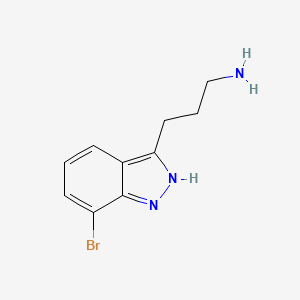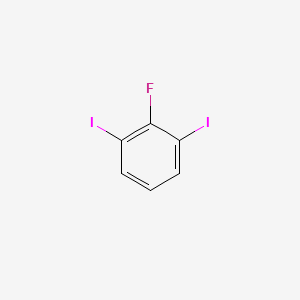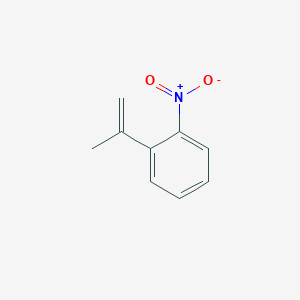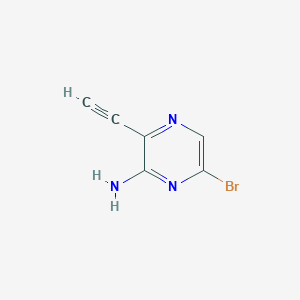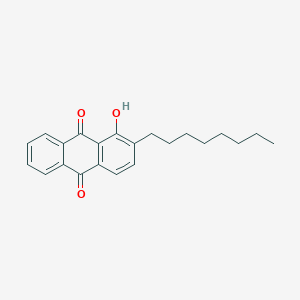
1-Hydroxy-2-octylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-octylanthracene-9,10-dione is an organic compound with the molecular formula C({22})H({24})O(_{3}). It belongs to the class of anthraquinones, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of a hydroxy group at the first position and an octyl group at the second position on the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-octylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with octanoyl chloride, followed by oxidation to introduce the quinone functionality. The hydroxy group can be introduced via a subsequent hydroxylation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2-octylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The hydroxy and octyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
1-Hydroxy-2-octylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-octylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxy and octyl groups play a crucial role in modulating its activity. The compound can interact with cellular enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the specific pathways involved .
Comparación Con Compuestos Similares
- 1-Hydroxy-2-methylanthracene-9,10-dione
- 1-Hydroxy-2-ethylanthracene-9,10-dione
- 1-Hydroxy-2-propylanthracene-9,10-dione
Comparison: 1-Hydroxy-2-octylanthracene-9,10-dione is unique due to the presence of the longer octyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Propiedades
Número CAS |
90395-97-4 |
|---|---|
Fórmula molecular |
C22H24O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-hydroxy-2-octylanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O3/c1-2-3-4-5-6-7-10-15-13-14-18-19(20(15)23)22(25)17-12-9-8-11-16(17)21(18)24/h8-9,11-14,23H,2-7,10H2,1H3 |
Clave InChI |
HXTGXHDAKMEYEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



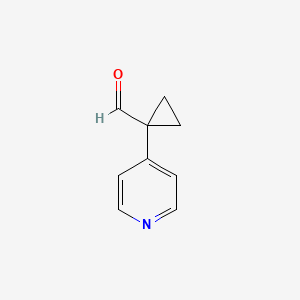

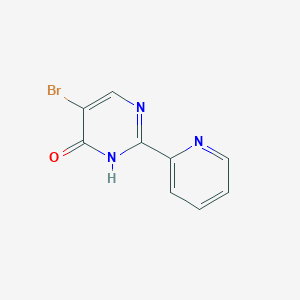
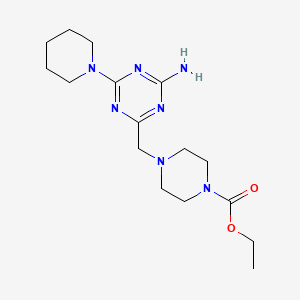
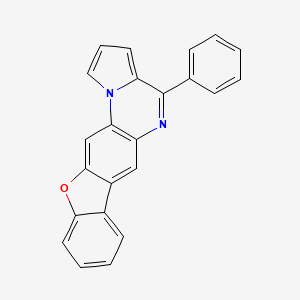

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
